8-Hydrazinyl-1,7-naphthyridine

Catalog No.
S14226781
CAS No.
M.F
C8H8N4
M. Wt
160.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydrazinyl-1,7-naphthyridine

Product Name

8-Hydrazinyl-1,7-naphthyridine

IUPAC Name

1,7-naphthyridin-8-ylhydrazine

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

InChI

InChI=1S/C8H8N4/c9-12-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,9H2,(H,11,12)

InChI Key

JGJBGHBVSPDRMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2)NN)N=C1

8-Hydrazinyl-1,7-naphthyridine (CAS: 89977-45-7) is a specialized, bifunctional heterocyclic building block primarily procured for the synthesis of advanced fused-ring systems, such as triazolo- and pyrazolo-naphthyridines. Featuring a 1,7-naphthyridine core with a highly reactive hydrazine moiety at the 8-position, this compound serves as a direct precursor for drug discovery libraries targeting kinase inhibition and phosphodiesterase (PDE) suppression. By providing the pre-formed hydrazine, it bypasses the hazardous and yield-limiting hydrazinolysis of halogenated precursors, offering a streamlined, high-purity starting point for complex scaffold generation [1].

Attempting to substitute 8-hydrazinyl-1,7-naphthyridine with its direct precursor, 8-chloro-1,7-naphthyridine, shifts the burden of hydrazinolysis onto the procuring lab, introducing toxic hydrazine hydrate handling and significant isolation losses due to the intermediate's high aqueous solubility . Furthermore, substituting with the more common 1,8-naphthyridine or quinoline analogs fundamentally alters the spatial geometry and electronic distribution of the resulting fused system. The 1,7-naphthyridine nitrogen placement is critical for specific hydrogen-bonding interactions in target binding pockets, meaning that generic in-class substitution will reliably abrogate the intended biological activity of the downstream derivatives [1].

Eliminating Low-Yield Hydrazinolysis

Procuring pre-formed 8-hydrazinyl-1,7-naphthyridine eliminates the need for in-house hydrazinolysis of 8-chloro-1,7-naphthyridine. Literature indicates that reacting the chloro-derivative with hydrazine hydrate often requires extended reflux and complex basic workups, frequently resulting in isolated yields of 50-65% due to the high aqueous solubility of the hydrazine product. By starting with the pre-formed hydrazine, chemists can proceed directly to cyclocondensation, achieving >80% yields of the fused triazole in a single step .

Evidence DimensionOverall yield to fused triazolo-naphthyridine scaffold
Target Compound Data1-step cyclization from pre-formed hydrazine (>80% yield)
Comparator Or Baseline8-Chloro-1,7-naphthyridine (2 steps: hydrazinolysis + cyclization, ~40-50% overall isolated yield)
Quantified DifferenceEliminates 1 synthetic step and improves overall scaffold yield by ~30-40%
ConditionsStandard cyclocondensation with triethyl orthoester

Procuring the pre-formed hydrazine accelerates library synthesis and removes highly toxic hydrazine hydrate from the laboratory workflow.

Solubility Advantage over Quinoline Cores

The 1,7-naphthyridine core offers distinct physicochemical advantages over simpler bicyclic systems like 2-hydrazinylquinoline. The inclusion of the second nitrogen atom at the 7-position significantly lowers the lipophilicity and alters the basicity of the scaffold. When incorporated into downstream drug candidates, 1,7-naphthyridine derivatives consistently demonstrate superior aqueous solubility compared to their quinoline counterparts, a critical factor in preventing late-stage formulation failures .

Evidence DimensionCore scaffold lipophilicity and aqueous solubility profile
Target Compound Data1,7-Naphthyridine core (lower LogP, enhanced aqueous solubility)
Comparator Or BaselineQuinoline core (higher LogP, poorer aqueous solubility)
Quantified DifferenceAddition of N7 significantly reduces lipophilicity and alters pKa, improving formulation compatibility
ConditionsPhysicochemical profiling of downstream heterocyclic libraries

Selecting the 1,7-naphthyridine building block over standard quinolines improves the developability and solubility of the resulting compound libraries.

Regioselective Fused-Ring Synthesis

The specific placement of the hydrazine group at the 8-position, adjacent to the N7 nitrogen, enables highly regioselective cyclizations. When reacted with carbon disulfide or aldehydes, 8-hydrazinyl-1,7-naphthyridine exclusively yields the [4,3-h] fused system. In contrast, using less sterically or electronically biased isomers can lead to mixtures of cyclization products that require arduous chromatographic separation, severely limiting scalability [1].

Evidence DimensionRegiomeric purity of cyclization products
Target Compound Data8-Hydrazinyl-1,7-naphthyridine (Yields single [4,3-h] fused isomer)
Comparator Or BaselineSymmetrical or unhindered hydrazine building blocks (Yield isomeric mixtures)
Quantified DifferenceNear 100% regioselectivity vs. mixed product profiles
ConditionsCyclocondensation with bis-electrophiles

High regioselectivity eliminates the need for complex separations, ensuring reproducible and scalable manufacturing of the target scaffold.

Triazolo[4,3-h][1,7]naphthyridine Library Synthesis

8-Hydrazinyl-1,7-naphthyridine is the optimal starting material for generating triazolo-fused naphthyridines via direct reaction with orthoesters or carboxylic acids. These scaffolds are highly valued in medicinal chemistry for developing potent kinase inhibitors (such as p38 MAPK inhibitors) where the specific orientation of the nitrogen atoms is required for hinge-region binding [1].

Pyrazolo-Fused Naphthyridine Therapeutics

By reacting this hydrazine precursor with 1,3-dicarbonyl compounds or arylglyoxals, researchers can efficiently access pyrazolo-fused 1,7-naphthyridines. This application is highly relevant for procurement teams supporting programs targeting neurokinin NK1-receptor antagonists or novel anti-inflammatory agents, where the 1,7-naphthyridine core provides a distinct intellectual property space [2].

Bioisosteric Scaffold Hopping for Lead Optimization

For projects stalled by the poor solubility or patent density of quinoline or 1,8-naphthyridine hits, 8-hydrazinyl-1,7-naphthyridine serves as a critical bioisosteric replacement tool. Its incorporation alters the physicochemical properties and metabolic liabilities of the lead series while maintaining the overall shape of the bicyclic framework .

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

160.074896272 g/mol

Monoisotopic Mass

160.074896272 g/mol

Heavy Atom Count

12

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